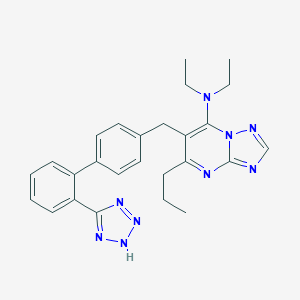

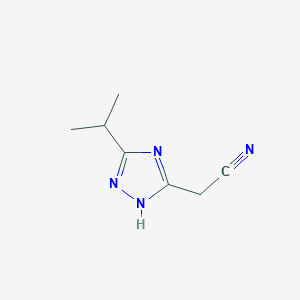

2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

- Research by Shasheva et al. (2010) explored the alkylation of 3-substituted 5-(2-hydroxyphenyl)-1H-1,2,4-triazoles, leading to N-cyanomethyl derivatives, which are structurally similar to 2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile. These derivatives were analyzed using X-ray analysis and NMR spectroscopy, indicating their relevance in the study of 1H-1,2,4-triazoles and their derivatives (Shasheva et al., 2010).

Potential Biological Activities

- A study by Sameluk and Kaplaushenko (2015) synthesized acetonitrilothio- 1,2,4-triazoles, which share structural similarities with this compound. The preliminary pharmacological screening suggested potential antitumor, anti-inflammatory, and antioxidant activities of these compounds (Sameluk & Kaplaushenko, 2015).

Synthesis and Pharmacological Applications

- D’hooghe et al. (2011) focused on synthesizing 2-(aminomethyl)aziridines and examining their microwave-assisted ring opening to 1,2,3-triaminopropanes. The study highlighted the antimalarial activity of compounds structurally related to this compound, demonstrating the compound's relevance in antimalarial pharmacology (D’hooghe et al., 2011).

Chemical Stability and Molecular Interaction Studies

- Brantley et al. (2012) investigated poly(methyl acrylate) chains grown from 1,4- and 1,5-disubstituted 1,2,3-triazoles, which are chemically related to the subject compound. This study provided insights into the molecular stability and interaction characteristics of triazole derivatives (Brantley et al., 2012).

Solvent and Molecular Structure Effects

- Bahçeci et al. (2021) explored the acidic properties of 3-alkyl(aryl)-4-[3-hydroxy-4-methoxy benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Their findings are relevant for understanding the effects of solvent and molecular structure on the acidity strength of compounds similar to this compound (Bahçeci et al., 2021).

Advanced Synthesis Techniques

- Karlsson et al. (2017) developed a safe and efficient continuous process for synthesizing 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid. This research highlights advanced synthesis techniques that could be applicable to the production of related compounds like this compound (Karlsson et al., 2017).

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Given the potential anticancer activity of similar 1,2,4-triazole derivatives , it can be inferred that the compound may affect pathways related to cell proliferation and survival

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound’s structure suggests that it may have good pharmacokinetic properties . The 1,2,4-triazole ring is known to form hydrogen bonds with different targets, which can improve the bioavailability of the compound .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines

Future Directions

Properties

IUPAC Name |

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-5(2)7-9-6(3-4-8)10-11-7/h5H,3H2,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPXZCJXBQYQCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=N1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)